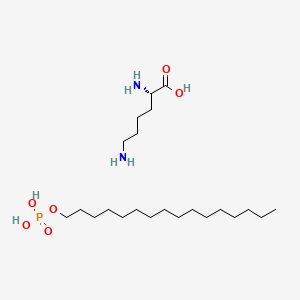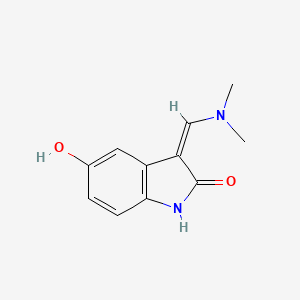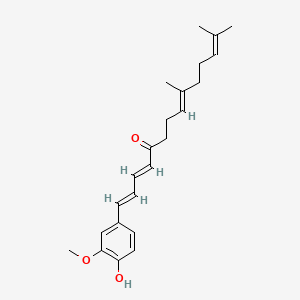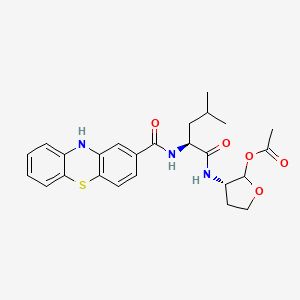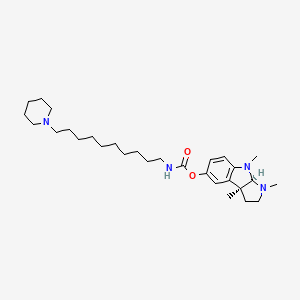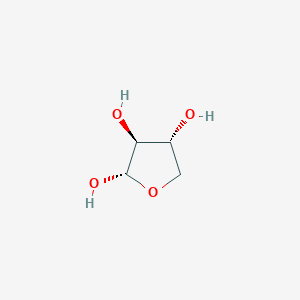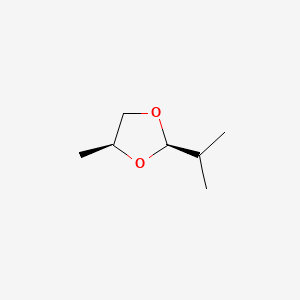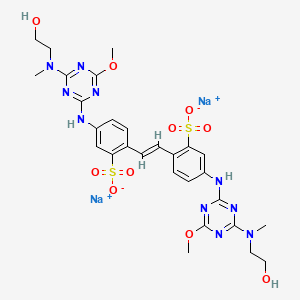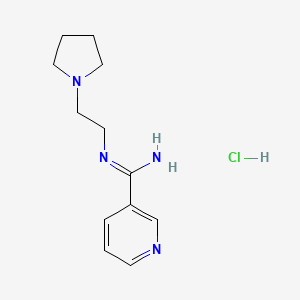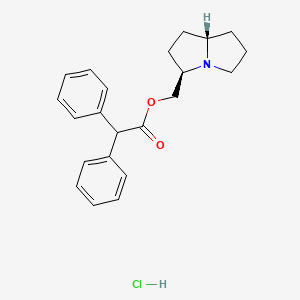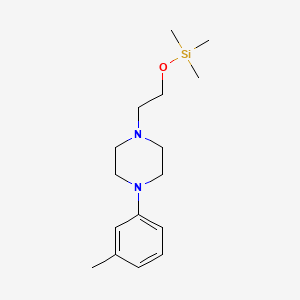
Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the reaction of 1-(3-methylphenyl)piperazine with a suitable silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is not well-documented. like other piperazine derivatives, it is likely to interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the 3-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups may influence its binding affinity and selectivity towards these targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)piperazine: Lacks the 2-((trimethylsilyl)oxy)ethyl group, making it less hydrophobic and potentially less bioavailable.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: Lacks the 3-methylphenyl group, which may reduce its aromatic interactions with biological targets.
Uniqueness
Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 3-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups. This combination of substituents can enhance its chemical stability, hydrophobicity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
118161-83-4 |
|---|---|
Molecular Formula |
C16H28N2OSi |
Molecular Weight |
292.49 g/mol |
IUPAC Name |
trimethyl-[2-[4-(3-methylphenyl)piperazin-1-yl]ethoxy]silane |
InChI |
InChI=1S/C16H28N2OSi/c1-15-6-5-7-16(14-15)18-10-8-17(9-11-18)12-13-19-20(2,3)4/h5-7,14H,8-13H2,1-4H3 |
InChI Key |
SXYIQXDOGOVCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


